1,3-Bis(bromomethyl)-5-iodobenzene
Overview
Description
1,3-Bis(bromomethyl)benzene is a chemical compound with the molecular formula C8H8Br2 . It is also known by other names such as m-Xylene dibromide, m-Xylylene dibromide, and α,α’-Dibromo-m-xylene .
Molecular Structure Analysis
The molecular structure of 1,3-Bis(bromomethyl)benzene consists of a benzene ring with two bromomethyl groups attached at the 1 and 3 positions .Physical and Chemical Properties Analysis
1,3-Bis(bromomethyl)benzene has a molar mass of 263.96 . More detailed physical and chemical properties such as boiling point, critical temperature and pressure, density, enthalpy of phase transition, heat capacity, viscosity, and thermal conductivity can be found in the NIST/TRC Web Thermo Tables .Scientific Research Applications
Crystal Structure and Reactivity Studies
1,3-Bis(bromomethyl)-5-iodobenzene and related compounds have been studied for their crystal structures and chemical reactivity. For instance, the crystal structures of solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene were analyzed, revealing insights into their molecular conformations and packing in different crystalline environments. These studies are crucial for understanding the material properties and potential applications in materials science and chemistry (Szlachcic, Migda, & Stadnicka, 2007).
Supramolecular Chemistry and Coordination
Research has also focused on the potential of such compounds in supramolecular chemistry. The different supramolecular interactions mediated by Br atoms in the crystal structures of anisole derivatives, including compounds with bis(bromomethyl) groups, have been explored. These studies provide valuable information for the development of new materials with specific interaction capabilities and molecular architectures (Nestler, Schwarzer, & Gruber, 2018).
Organic Synthesis and Catalysis
In the realm of organic synthesis, derivatives of this compound have been employed in various catalytic processes. The compounds have been used as intermediates or catalysts in reactions like the Suzuki-Miyaura and Heck-Mirozoki cross-coupling, highlighting their utility in constructing complex organic molecules (Türkmen, Can, & Çetinkaya, 2009). Additionally, these compounds have been involved in the synthesis of alpha-amino acid derivatives under phase-transfer catalysis conditions, demonstrating their versatility in diverse chemical transformations (Kotha & Brahmachary, 2000).
Polymer Science
In polymer science, certain bromomethyl derivatives have been used in the synthesis of hyperbranched polyethers. These studies are essential for developing new polymeric materials with unique properties, potentially useful in various industrial applications (Uhrich, Hawker, Fréchet, & Turner, 1992).
Properties
IUPAC Name |
1,3-bis(bromomethyl)-5-iodobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2I/c9-4-6-1-7(5-10)3-8(11)2-6/h1-3H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMAQAYJAXIDDAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1CBr)I)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.85 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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